Fellutanine A

Description

fellutanine A has been reported in Penicillium piscarium, Penicillium dierckxii, and other organisms with data available.

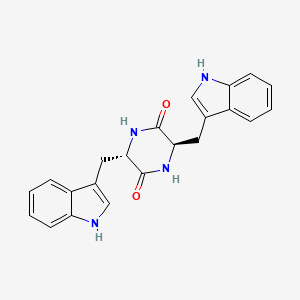

Structure

3D Structure

Propriétés

IUPAC Name |

(3S,6R)-3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHODRZUCGXYKU-BGYRXZFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424930 | |

| Record name | cyclo(Trp-Trp) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175414-35-4 | |

| Record name | cyclo(Trp-Trp) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthetic Pathway of Fellutanine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fellutanine A is a diketopiperazine alkaloid first isolated from the fungus Penicillium fellutanum. As a member of the prenylated indole alkaloids, a class of natural products with diverse and potent biological activities, the elucidation of its biosynthetic pathway is of significant interest for synthetic biology and drug discovery. This technical guide provides a comprehensive overview of the currently understood biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and available experimental data. The pathway has been largely elucidated through the heterologous expression of the biosynthetic gene cluster from Nannizzia fulva in the model organism Aspergillus nidulans.[1][2]

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster. While originally isolated from Penicillium fellutanum, a key study successfully identified and characterized the fellutanine biosynthetic gene cluster from Nannizzia fulva.[1][2] This cluster contains the genes encoding the necessary enzymes to convert primary metabolites into the complex structure of this compound. The core enzymes identified in this cluster are a nonribosomal peptide synthetase (NRPS) and a dimethylallyl tryptophan synthase (DMATS).

The Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds through a series of enzymatic reactions, commencing with the formation of a diketopiperazine scaffold, followed by a key dual prenylation event.

Step 1: Formation of the Diketopiperazine Scaffold

The initial step in the biosynthesis of this compound is the formation of the cyclic dipeptide, cyclo(l-Trp-l-Trp). This reaction is catalyzed by a nonribosomal peptide synthetase (NRPS) . NRPSs are large, multidomain enzymes that synthesize peptides in a ribosome-independent manner. In fungi, the formation of cyclodipeptides is a common function of NRPSs.[3][4][5] The NRPS involved in this compound biosynthesis activates and condenses two molecules of L-tryptophan to form the cyclo(l-Trp-l-Trp) scaffold.

Step 2: Dual Prenylation of the Indole Rings

The hallmark of this compound's structure is the presence of two prenyl groups attached to the indole rings of the tryptophan residues. This crucial step is catalyzed by a single dimethylallyl tryptophan synthase (DMATS) enzyme, named FelB .[1][2] FelB catalyzes the consecutive prenylation at the C-2 position of both indole rings of cyclo(l-Trp-l-Trp).[1][2] The prenyl donor for this reaction is dimethylallyl pyrophosphate (DMAPP). This dual prenylation by a single enzyme is a noteworthy feature of this biosynthetic pathway.

Proposed Final Steps

Research has also identified a partially oxidized intermediate in the fellutanine biosynthetic pathway, suggesting that an oxidation step is likely to occur after the prenylation events.[1][2] The exact nature of this oxidation and the enzyme responsible are still under investigation.

Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

| Nonribosomal Peptide Synthetase | NRPS | Formation of the diketopiperazine scaffold | 2 x L-tryptophan, ATP | cyclo(l-Trp-l-Trp), AMP, PPi |

| Dimethylallyl Tryptophan Synthase | FelB (DMATS) | Dual prenylation of the indole rings | cyclo(l-Trp-l-Trp), 2 x DMAPP | This compound, 2 x PPi |

| Putative Oxidase | - | Oxidation of the prenylated intermediate | Prenylated intermediate | Oxidized this compound derivative |

Experimental Protocols

Heterologous Expression of the Fellutanine Biosynthetic Gene Cluster in Aspergillus nidulans

The elucidation of the this compound biosynthetic pathway was made possible through the heterologous expression of the gene cluster from Nannizzia fulva in Aspergillus nidulans. The general methodology for such an experiment is as follows:

-

Gene Cluster Identification and Cloning: The putative fellutanine biosynthetic gene cluster is identified from the genomic DNA of Nannizzia fulva using bioinformatic tools. The entire cluster is then amplified using PCR and cloned into a suitable fungal expression vector.

-

Transformation of Aspergillus nidulans: The expression vector containing the fellutanine gene cluster is introduced into a suitable strain of A. nidulans using protoplast transformation or Agrobacterium tumefaciens-mediated transformation.

-

Cultivation and Metabolite Extraction: The transformed A. nidulans strains are cultivated in a suitable fermentation medium to induce the expression of the heterologous genes. After a period of growth, the fungal mycelium and culture broth are harvested, and the secondary metabolites are extracted using organic solvents such as ethyl acetate or methanol.

-

Metabolite Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and its biosynthetic intermediates. The structures of the produced compounds are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Enzyme Assay for FelB (DMATS)

To confirm the function of the FelB enzyme, in vitro assays are performed with the purified enzyme.

-

Expression and Purification of FelB: The gene encoding FelB is cloned into an E. coli expression vector, and the recombinant protein is expressed and purified using affinity chromatography (e.g., His-tag purification).

-

Enzyme Reaction: The purified FelB enzyme is incubated with the substrate cyclo(l-Trp-l-Trp) and the prenyl donor DMAPP in a suitable buffer at an optimal temperature and pH.

-

Product Detection and Analysis: The reaction is quenched, and the products are extracted and analyzed by HPLC and LC-MS to confirm the formation of the mono- and di-prenylated products.

-

Kinetic Analysis: To determine the kinetic parameters of the enzyme, the reaction is carried out with varying concentrations of the substrates (cyclo(l-Trp-l-Trp) and DMAPP), and the initial reaction rates are measured. The Michaelis-Menten constant (K_M) and the catalytic rate constant (k_cat) are then calculated from the data. While specific kinetic data for FelB is not yet publicly available, a related cyclic dipeptide C2-prenyltransferase, CdpC2PT, has been characterized with a K_M of 165.2 µM and a turnover number of 0.30 s⁻¹ for cyclo-L-Trp-L-Trp.[4]

Visualizations

Biosynthetic Pathway of this compound

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Fellutanine A from Penicillium fellutanum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fellutanine A, a diketopiperazine alkaloid, was first isolated from the fungus Penicillium fellutanum. As a member of a class of natural products with diverse biological activities, the discovery and characterization of this compound have provided a foundation for further investigation into its potential therapeutic applications. This technical guide offers an in-depth overview of the discovery, isolation, and structural elucidation of this compound, presenting detailed experimental protocols and quantitative data for researchers in the field of natural product chemistry and drug development.

Introduction

Penicillium fellutanum, a filamentous fungus, is a known producer of various secondary metabolites, including a range of alkaloids.[1] Among these are the fellutanines, a family of diketopiperazine alkaloids. This compound, the parent compound of this family, is structurally derived from the cyclic dipeptide of L-tryptophan. Its discovery has spurred interest in the biosynthetic pathways of these complex molecules and the potential biological activities of its derivatives.

This document serves as a comprehensive technical resource, consolidating the available information on the discovery and isolation of this compound. It provides detailed experimental procedures, quantitative data, and visual representations of the workflows involved.

Discovery and Production

Producing Organism

This compound is produced by the fungal strain Penicillium fellutanum VKM F-1073.[2] This strain serves as the biological source for the isolation of the natural product.

Fermentation Protocol

The production of this compound is achieved through submerged fermentation of P. fellutanum.

Culture Medium: The fungus is cultivated on Abe medium. While the exact composition of the Abe medium used in the original isolation is not publicly detailed, a typical Abe's medium formulation for fungal cultivation is provided below for reference.

Table 1: Representative Composition of Abe's Medium

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Peptone | 10.0 |

| Malt Extract | 20.0 |

| Yeast Extract | 5.0 |

| KH₂PO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| Agar (for solid) | 15.0 |

| Distilled Water | 1 L |

Fermentation Conditions: The cultivation is carried out under specific conditions to optimize the production of secondary metabolites.

-

Incubation Time: 35 days

-

Temperature: 28 °C

-

Culture Type: Solid medium (rice-based)[3]

Isolation and Purification of this compound

The isolation of this compound from the fungal culture involves a multi-step process of extraction and chromatographic purification.

Extraction

The fermented products, including the fungal mycelium and the solid medium, are the starting materials for the extraction process.

-

Solvent System: A mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) in a 1:1 (v/v) ratio is used for the initial extraction.[3]

-

Procedure: The fermented material is extracted five times with the CH₂Cl₂/MeOH mixture. The combined extracts are then concentrated under vacuum. The resulting residue is further partitioned between ethyl acetate (EtOAc) and water (H₂O) in a 1:1 (v/v) ratio. The ethyl acetate fraction, containing this compound, is collected for further purification.

Chromatographic Purification

The crude ethyl acetate extract is subjected to column chromatography for the purification of this compound.

-

Stationary Phase: Silica gel is used as the adsorbent in the chromatography column.

-

Mobile Phase: A gradient of hexane and ethyl acetate is employed as the eluent. While the precise gradient is not specified in the available literature, a typical approach involves starting with a low polarity mobile phase (e.g., 100% hexane) and gradually increasing the polarity by increasing the proportion of ethyl acetate.

Caption: Experimental workflow for the isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was employed to determine the molecular formula of this compound.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₂H₂₀N₄O₂ |

| Molecular Weight | 372.43 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were used to elucidate the detailed chemical structure of this compound. The chemical shifts are reported in parts per million (ppm).

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 2 | 124.8 | - |

| 3 | 168.8 | - |

| 3a | - | - |

| 4 | - | - |

| 5 | 120.4 | - |

| 6 | 120.4 | - |

| 7 | - | - |

| 7a | - | - |

| 8 | 55.2 | - |

| 9 | 168.8 | - |

| 10 | 34.7 | 3.05 (dd), 2.34 (dd) |

| 11 | 55.2 | 4.08 (ddd) |

| 12 | 138.3 | - |

| 13 | - | 6.83 (s) |

| 13/17 | 129.6 | - |

| ... | ... | ... |

Note: The complete assignment of all proton and carbon signals is not available in the public domain. The data presented is based on reported correlations.[4]

References

Spectroscopic Data of Fellutanine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Fellutanine A, a diketopiperazine alkaloid first isolated from the fungus Penicillium fellutanum. The information presented here is crucial for the identification, characterization, and further development of this natural product. The data is compiled from the primary literature, ensuring accuracy and reliability for research and development applications.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry confirms the elemental composition of this compound. The accurate mass measurement is a critical step in the structural elucidation of a natural product.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 373.1665 | 373.1664 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nuclear magnetic resonance spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. The following data were recorded in DMSO-d₆.

¹H NMR Data (500 MHz, DMSO-d₆)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 3, 6 | 4.15 | m | |

| 7, 7' | 3.10 | dd | 14.5, 4.0 |

| 3.25 | dd | 14.5, 5.5 | |

| 10, 10' | 10.85 | s | |

| 11, 11' | 7.05 | s | |

| 13, 13' | 7.55 | d | 8.0 |

| 14, 14' | 7.00 | t | 7.5 |

| 15, 15' | 7.10 | t | 7.5 |

| 16, 16' | 7.35 | d | 8.0 |

| NH (Amide) | 8.15 | s |

¹³C NMR Data (125 MHz, DMSO-d₆)

| Position | Chemical Shift (δ) ppm |

| 1, 4 | 166.5 |

| 3, 6 | 55.8 |

| 7, 7' | 27.5 |

| 8, 8' | 127.5 |

| 9, 9' | 109.5 |

| 11, 11' | 124.0 |

| 12, 12' | 136.2 |

| 13, 13' | 118.5 |

| 14, 14' | 121.2 |

| 15, 15' | 118.8 |

| 16, 16' | 111.5 |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra were acquired on a mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument. The analysis was performed with a focus on obtaining high mass accuracy to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) spectra were recorded on a 500 MHz spectrometer. The sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δH 2.50 for ¹H and δC 39.52 for ¹³C). Coupling constants (J) are reported in Hertz (Hz).

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Caption: Experimental workflow for this compound analysis.

Fellutanine A: A Technical Guide to its Natural Origins and Fungal Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fellutanine A is a diketopiperazine alkaloid, a class of natural products known for their diverse biological activities. As a derivative of the cyclic dipeptide cyclo(L-Trp-L-Trp), this compound and its analogues have garnered interest within the scientific community for their potential applications in drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, with a primary focus on its fungal producers. It details the experimental protocols for its isolation and characterization, presents quantitative data on related compounds, and elucidates its biosynthetic pathway through diagrammatic representations.

Natural Sources and Fungal Producers

This compound is a secondary metabolite primarily produced by filamentous fungi, most notably species within the genus Penicillium.

Primary Fungal Producers:

-

Penicillium fellutanum : This species is the most well-documented producer of this compound and its analogues, Fellutanines B, C, and D.[1][2] It has been isolated from various environments, including stored rice and as a mycotoxigenic fungus.[1]

-

Penicillium simplicissimum : This species has also been confirmed as a producer of this compound, B, and C.[3]

Heterologous Expression:

Beyond its natural producers, the biosynthetic gene cluster responsible for this compound production has been identified in the fungus Nannizzia fulva. This gene cluster, designated as the fel cluster, has been successfully cloned and heterologously expressed in Aspergillus nidulans, a common host for the production of fungal secondary metabolites.[4] This demonstrates the potential for producing this compound and its derivatives in engineered fungal systems for research and development purposes.

Data Presentation

While specific quantitative yields for this compound from fungal cultures are not extensively reported in the available literature, data on the biological activity of its analogue, Fellutanine D, and the general productivity of Penicillium fellutanum provide valuable context.

| Compound/Product | Producing Organism | Method | Yield/Activity | Reference |

| Fellutanine D | Penicillium fellutanum | Cytotoxicity Assay (IC50) | K-562: 9.5 µg/mL, L-929: 11.6 µg/mL, HeLa: 19.7 µg/mL | [1] |

| Cyclosporine A | Penicillium fellutanum | Submerged Fermentation | 16.18 µg/mL | [5] |

This table includes data on a related Fellutanine compound and the general productivity of a known this compound producer to provide a quantitative perspective.

Experimental Protocols

The following protocols are synthesized from methodologies reported in the scientific literature for the cultivation of Penicillium fellutanum and the isolation of its secondary metabolites, including this compound.

Fungal Cultivation

a) Solid-State Fermentation:

-

Prepare a solid medium (e.g., rice medium).

-

Inoculate the sterile solid medium with a spore suspension or mycelial plugs of Penicillium fellutanum.

-

Incubate the culture in Petri dishes at 28°C for a period of three weeks under static conditions.[6]

b) Submerged Fermentation:

-

Prepare a liquid seed medium (e.g., Malt Yeast Extract medium).

-

Inoculate the seed medium with Penicillium fellutanum and incubate on an orbital shaker (e.g., 200 rpm) at 30°C for 72 hours to generate a seed culture.

-

Prepare a production medium (e.g., composed of glucose, peptone, KH2PO4, and KCl at a specific pH).

-

Inoculate the production medium with the seed culture.

-

Continue the fermentation at 28 ± 1°C for 10 days with continuous agitation (e.g., 200 rpm).[5]

Extraction of this compound

-

Following incubation, harvest the fungal biomass and the culture medium.

-

For solid cultures, the entire solid medium with mycelium is extracted. For liquid cultures, the fermentation broth is used.

-

Extract the fungal material and/or broth exhaustively with an organic solvent such as ethyl acetate.[6] This can be done by repeated maceration or liquid-liquid extraction.

-

Combine the organic extracts and concentrate them under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Purification of this compound

-

Subject the crude extract to a primary chromatographic separation. Medium Pressure Liquid Chromatography (MPLC) with an ODS (octadecylsilane) column is a suitable first step.[6]

-

Elute the column with a gradient of solvents, such as a water-methanol or water-acetonitrile gradient, to separate the components based on their polarity.

-

Collect fractions and monitor them using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Pool the fractions containing the compound of interest.

-

Perform a final purification step using semi-preparative or preparative HPLC to obtain pure this compound.[6]

Characterization

-

Confirm the identity and structure of the purified this compound using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.

-

Mandatory Visualization

Biosynthetic Pathway of this compound

The biosynthesis of this compound is orchestrated by the fel gene cluster, which encodes a series of enzymes that catalyze the construction of the molecule from amino acid precursors.

Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the isolation and purification of this compound from a fungal culture.

References

- 1. researchgate.net [researchgate.net]

- 2. New diketopiperazine alkaloids from Penicillium fellutanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Heterologous Expression of the Fellutanine Biosynthetic Gene Cluster and Characterization of the Dual Prenylation of cyclo(l-Trp-l-Trp) by a Single DMATS Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of Cyclosporine A by Submerged Fermentation from a Local Isolate of Penicillium fellutanum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Linear polyketides produced by co-culture of Penicillium crustosum and Penicillium fellutanum - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactivity of Fellutanine A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fellutanine A, a diketopiperazine alkaloid first isolated from the fungus Penicillium fellutanum, has emerged as a molecule of interest due to its selective biological activities. Structurally identified as cyclo(D-Trp-L-Trp), this natural product has been the subject of preliminary investigations to determine its therapeutic potential. This technical guide provides a comprehensive review of the currently known biological activities of this compound, with a focus on quantitative data and experimental methodologies. Due to the limited availability of data on this compound, this guide also includes information on the related compound, Fellutanine D, to provide a broader context of the bioactivity within this compound family.

Core Biological Activities of this compound

The primary biological activity reported for this compound is its antibacterial effect, particularly against multidrug-resistant strains of Acinetobacter baumannii.[1] Notably, much of the existing literature suggests that this compound, along with the related compounds Fellutanine B and C, does not exhibit significant cytotoxic activity against mammalian cell lines.[2]

Antibacterial Activity

This compound has demonstrated noteworthy antibacterial activity against several bacterial and fungal strains. The most significant findings are its effects on multidrug-resistant Acinetobacter baumannii.

Table 1: Antibacterial and Antifungal Spectrum of this compound

| Microorganism | Strain Information | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Acinetobacter baumannii | 41 of 49 multidrug-resistant strains | 12.5 - 25 |

| Bacillus subtilis | Not specified | 12.5 - 50 |

| Micrococcus luteus | Not specified | 12.5 - 50 |

| Staphylococcus aureus | Not specified | 12.5 - 50 |

| Saccharomyces cerevisiae | Not specified | 12.5 - 50 |

| Aspergillus niger | Not specified | 12.5 - 50 |

| Candida albicans | Not specified | 12.5 - 50 |

Data sourced from a citation of Lee, K.-H., et al. (2010).

Cytotoxic Activity

Table 2: Cytotoxic Activity of Fellutanine D

| Cell Line | Cell Type | IC50 (µg/mL) |

| K-562 | Human myeloid leukemia | 9.5 |

| L-929 | Mouse fibroblastic cell | 11.6 |

| HeLa | Human epithelioid cervix carcinoma | 19.7 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound was likely determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). The following is a generalized protocol based on standard microbiological practices.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Acinetobacter baumannii) is grown to a logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted this compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Mechanism of Action and Signaling Pathways

To date, the mechanism of action for this compound's antibacterial activity has not been elucidated in the available scientific literature. Furthermore, there are no published studies identifying specific signaling pathways that are modulated by this compound. This represents a significant knowledge gap and an area for future research.

Conclusion and Future Directions

This compound exhibits promising and selective antibacterial activity, particularly against the clinically relevant pathogen Acinetobacter baumannii. The lack of significant cytotoxicity further enhances its potential as a lead compound for the development of new antimicrobial agents. However, the current body of knowledge is limited. Future research should prioritize:

-

Elucidation of the Mechanism of Action: Understanding how this compound exerts its antibacterial effects is crucial for its development.

-

In Vivo Efficacy Studies: Assessing the compound's activity in animal models of infection is a necessary next step.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the discovery of derivatives with enhanced potency and broader spectrum of activity.

-

Comprehensive Cytotoxicity Profiling: A thorough evaluation of its effects on a wider range of mammalian cell lines is required to confirm its safety profile.

The information presented in this guide summarizes the current understanding of this compound's biological activities and is intended to serve as a foundational resource for researchers in the field of drug discovery and development.

References

Preliminary Cytotoxicity Assessment of Fellutanine A: A Review of Available Data

Researchers, scientists, and drug development professionals often seek to understand the cytotoxic potential of novel natural compounds. Fellutanine A, a diketopiperazine alkaloid isolated from Penicillium fellutanum, has been a subject of interest. However, a comprehensive review of the existing scientific literature reveals limited evidence of significant cytotoxic activity.

Currently, there is a notable absence of in-depth studies detailing the cytotoxic effects of this compound. Reports on its biological activity are scarce, with some studies indicating a lack of significant cytotoxicity.[1] This contrasts with other members of the fellutanine family, such as Fellutanine D, which has demonstrated cytotoxic effects against various cancer cell lines.[1]

This technical guide aims to consolidate the currently available information on the preliminary cytotoxicity studies of this compound, address the data gaps, and propose a general framework for future investigations based on standard cytotoxicity testing protocols.

Quantitative Cytotoxicity Data

A thorough search of publicly available scientific literature and databases did not yield any quantitative data (e.g., IC50 values) from specific cytotoxicity studies conducted on this compound. The prevailing information suggests that this compound has not been a primary focus of cytotoxic research to date.[1]

For comparative purposes, the cytotoxic activity of the related compound, Fellutanine D, is presented in the table below.

| Compound | Cell Line | Cell Type | IC50 (µg/mL) |

| Fellutanine D | K-562 | Human myeloid leukemia | 9.5 |

| L-929 | Mouse fibroblast | 11.6 | |

| HeLa | Human cervical carcinoma | 19.7 |

Table 1: Cytotoxicity of Fellutanine D against various cell lines.[1]

Proposed Experimental Protocols for Future Studies

To rigorously assess the cytotoxic potential of this compound, a standardized set of experimental protocols should be employed. The following methodologies are proposed as a starting point for future research.

1. Cell Culture and Maintenance:

-

Cell Lines: A panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) and a non-cancerous control cell line (e.g., normal fibroblasts) should be used.

-

Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

-

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[2]

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

3. Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining):

-

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with this compound at concentrations around the determined IC50 value.

-

Harvest the cells and wash them with a binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer to quantify the different cell populations.

-

Hypothetical Signaling Pathways and Experimental Workflows

Given the lack of specific data for this compound, we can visualize a general experimental workflow for its cytotoxic evaluation and a hypothetical apoptosis signaling pathway that could be investigated if cytotoxicity is observed.

Caption: A generalized workflow for the cytotoxic evaluation of this compound.

If this compound were found to induce apoptosis, a potential mechanism could involve the intrinsic (mitochondrial) pathway, a common route for natural product-induced cell death.

Caption: A potential intrinsic apoptosis pathway that could be induced by this compound.

The current body of scientific literature does not support the notion that this compound is a significantly cytotoxic compound. There is a clear need for foundational research to systematically evaluate its effects on a diverse panel of cancer cell lines. The experimental protocols and hypothetical frameworks provided in this guide offer a roadmap for such investigations. Future studies are essential to definitively characterize the cytotoxic potential and mechanism of action of this compound, which will be crucial for determining its viability as a candidate for further drug development.

References

Fellutanine A as a Potential Quorum Sensing Inhibitor: A Methodological Evaluation Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation.[1][2][3] The inhibition of QS, known as quorum quenching, is a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for resistance development.[3][4] Fellutanine A, a diketopiperazine alkaloid isolated from Penicillium fellutanum, belongs to a class of compounds that have been reported to modulate LuxR-mediated quorum-sensing systems.[5] However, specific scientific literature detailing the quorum sensing inhibitory activity of this compound is not currently available. Much of the biological activity of this compound remains unknown, though some studies have indicated antibacterial properties.[5]

This technical guide provides a comprehensive methodological framework for the investigation of this compound as a potential quorum sensing inhibitor. It is designed for researchers, scientists, and drug development professionals to systematically evaluate its efficacy, mechanism of action, and potential as a novel anti-virulence agent.

I. Preliminary Assessment of Quorum Sensing Inhibition

A common initial step in screening for QS inhibitors is to use reporter strains that produce a quantifiable signal, such as pigment or bioluminescence, under the control of a QS system.

Violacein Inhibition Assay using Chromobacterium violaceum

Chromobacterium violaceum is a Gram-negative bacterium that produces the purple pigment violacein, a process regulated by the CviI/CviR QS system.[4][6] Inhibition of violacein production without affecting bacterial growth is an indicator of potential QS-inhibitory activity.[4]

Experimental Protocol: Violacein Inhibition Assay

-

Culture Preparation: Prepare an overnight culture of C. violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth at 30°C with shaking.

-

Assay Setup: In a 96-well microtiter plate, add a sub-inhibitory concentration of this compound to wells containing fresh LB broth. Perform serial dilutions to test a range of concentrations.

-

Inoculation: Inoculate the wells with the overnight culture of C. violaceum diluted to an OD600 of approximately 0.1.

-

Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.

-

Quantification of Violacein:

-

After incubation, add a solvent (e.g., DMSO or ethanol) to each well to lyse the cells and solubilize the violacein.

-

Centrifuge the plate to pellet the cell debris.

-

Transfer the supernatant to a new plate and measure the absorbance at a wavelength of 585 nm using a microplate reader.

-

-

Bacterial Growth Assessment: In a parallel plate, measure the OD600 to ensure that the tested concentrations of this compound do not inhibit bacterial growth.

-

Data Analysis: Calculate the percentage of violacein inhibition relative to a control (no compound).

Table 1: Hypothetical Quantitative Data for Violacein Inhibition by this compound

| This compound (µg/mL) | Violacein Production (OD585) | % Inhibition | Bacterial Growth (OD600) |

| 0 (Control) | 1.25 | 0 | 1.50 |

| 10 | 1.10 | 12 | 1.48 |

| 25 | 0.85 | 32 | 1.51 |

| 50 | 0.45 | 64 | 1.49 |

| 100 | 0.20 | 84 | 1.45 |

II. Evaluation of Anti-Biofilm Activity

Biofilm formation is a key virulence factor in many pathogenic bacteria and is often regulated by QS.[3] Assessing the ability of this compound to inhibit or disrupt biofilms is a critical step.

Crystal Violet Assay for Biofilm Quantification

The crystal violet assay is a simple and widely used method to quantify the total biomass of a biofilm.[7][8]

Experimental Protocol: Biofilm Inhibition Assay

-

Culture and Assay Setup: Grow an overnight culture of a biofilm-forming bacterium (e.g., Pseudomonas aeruginosa PAO1). In a 96-well plate, add various concentrations of this compound to fresh growth medium.

-

Inoculation: Inoculate the wells with the diluted overnight culture.

-

Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

Washing: Carefully remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Washing: Wash away the excess stain with water.

-

Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to dissolve the stain bound to the biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm.

Table 2: Hypothetical Quantitative Data for Biofilm Inhibition by this compound

| This compound (µg/mL) | Biofilm Formation (OD570) | % Inhibition |

| 0 (Control) | 0.98 | 0 |

| 10 | 0.82 | 16.3 |

| 25 | 0.55 | 43.9 |

| 50 | 0.28 | 71.4 |

| 100 | 0.15 | 84.7 |

III. Elucidating the Mechanism of Action

To understand how this compound might inhibit QS, it is essential to investigate its effects on the key regulatory components of specific QS systems, such as the LasR and RhlR systems in P. aeruginosa.[9][10][11]

Reporter Gene Assays for LasR and RhlR Inhibition

Genetically engineered reporter strains can be used to specifically measure the activity of the LasR and RhlR transcriptional regulators. These strains typically contain a reporter gene (e.g., lacZ or gfp) under the control of a LasR- or RhlR-dependent promoter.

Experimental Protocol: LasR/RhlR Reporter Assay

-

Strains and Culture: Use E. coli or P. aeruginosa reporter strains containing plasmids with a lasB-lacZ or rhlA-lacZ fusion, respectively.

-

Assay Conditions: In a 96-well plate, add different concentrations of this compound, the appropriate autoinducer (3-oxo-C12-HSL for LasR, C4-HSL for RhlR), and the reporter strain in growth medium.

-

Incubation: Incubate the plate at 37°C.

-

Measurement:

-

For lacZ reporters, measure β-galactosidase activity using a substrate like ONPG.

-

For gfp reporters, measure fluorescence.

-

-

Data Analysis: Determine the IC50 value of this compound for the inhibition of each receptor.

Table 3: Hypothetical Quantitative Data for LasR and RhlR Inhibition by this compound

| This compound (µg/mL) | LasR Activity (% of Control) | RhlR Activity (% of Control) |

| 0 (Control) | 100 | 100 |

| 10 | 95 | 80 |

| 25 | 88 | 65 |

| 50 | 75 | 40 |

| 100 | 60 | 22 |

| IC50 (µg/mL) | >100 | ~60 |

IV. Visualization of Pathways and Workflows

Visual diagrams are crucial for understanding the complex interactions within QS pathways and the logical flow of experiments.

Caption: Hypothetical inhibition of the P. aeruginosa RhlR quorum sensing receptor by this compound.

Caption: A logical workflow for the experimental evaluation of this compound as a quorum sensing inhibitor.

V. In Vivo Efficacy

Promising in vitro results should be followed by in vivo studies to assess the therapeutic potential of this compound.

Caenorhabditis elegans Infection Model

C. elegans is a simple and effective model organism to study the attenuation of bacterial virulence.

Experimental Protocol: C. elegans Survival Assay

-

Pathogen Preparation: Grow P. aeruginosa on slow-killing agar plates in the presence and absence of this compound.

-

Worm Synchronization: Synchronize a population of C. elegans to the L4 larval stage.

-

Infection: Place the L4 worms on the bacterial lawns.

-

Survival Monitoring: Score the number of live and dead worms daily.

-

Data Analysis: Plot survival curves and perform statistical analysis (e.g., log-rank test) to determine if this compound treatment significantly increases the survival of the worms.

Conclusion

While direct evidence for the quorum sensing inhibitory properties of this compound is currently lacking in published literature, its chemical nature as a diketopiperazine suggests it is a worthy candidate for investigation. The methodological framework provided in this guide offers a systematic approach to thoroughly evaluate its potential as a novel anti-virulence agent. Through a combination of in vitro screening, mechanistic studies, and in vivo efficacy models, the scientific community can elucidate the true potential of this compound in the fight against bacterial infections.

References

- 1. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum [frontiersin.org]

- 7. ableweb.org [ableweb.org]

- 8. scielo.br [scielo.br]

- 9. Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Protocol for Extraction and Purification of Fellutanine A

Abstract

Fellutanine A is a diketopiperazine alkaloid with known antibacterial properties, originally isolated from fungi of the Penicillium genus. This document provides a detailed protocol for the extraction and purification of this compound from Penicillium fellutanum cultures. The methodology covers fungal fermentation, solvent extraction, and a multi-step chromatographic purification process, including column chromatography and preparative High-Performance Liquid Chromatography (HPLC). Additionally, this application note includes a summary of the physicochemical and spectroscopic data for the characterization of the purified compound. This protocol is intended for researchers in natural product chemistry, mycology, and drug development.

Introduction

This compound is a cyclic dipeptide derived from tryptophan, belonging to the diketopiperazine class of natural products.[1] It has been isolated from several Penicillium species, including P. fellutanum, P. piscarium, and P. dierckxii.[2] The compound exhibits antibacterial activity, making it a subject of interest for the development of new antimicrobial agents. The efficient isolation and purification of this compound are crucial for further pharmacological studies. This protocol outlines a reproducible workflow for obtaining high-purity this compound from fungal cultures.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₀N₄O₂ | [2] |

| Molecular Weight | 372.4 g/mol | [2] |

| CAS Number | 175414-35-4 | [2] |

| Appearance | Solid | [3] |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | [3] |

Spectroscopic Data for this compound

¹H-NMR (in CDCl₃, 400 MHz) δ (ppm): 8.05 (s, 2H, NH-indole), 7.55 (d, J=7.8 Hz, 2H), 7.30 (d, J=8.1 Hz, 2H), 7.15 (t, J=7.5 Hz, 2H), 7.08 (t, J=7.5 Hz, 2H), 6.95 (s, 2H), 4.20 (t, J=3.9 Hz, 2H), 3.25 (dd, J=14.7, 3.9 Hz, 2H), 2.80 (dd, J=14.7, 3.9 Hz, 2H).

¹³C-NMR (in CDCl₃, 100 MHz) δ (ppm): 166.5 (C=O), 136.2, 126.8, 123.5, 122.3, 119.8, 118.7, 111.2, 109.8, 56.4 (C-3, C-6), 33.8 (CH₂).

(Note: The NMR data provided is a representative compilation based on literature. Actual chemical shifts may vary depending on the solvent and instrument used.)

Experimental Protocols

Fungal Culture and Fermentation

This protocol is based on general methods for the cultivation of Penicillium fellutanum for secondary metabolite production.

Materials:

-

Penicillium fellutanum strain

-

Potato Dextrose Agar (PDA) plates

-

Solid rice medium (or Potato Dextrose Broth as an alternative)

-

Erlenmeyer flasks (1 L)

-

Incubator

Procedure:

-

Activation of Fungal Strain: Inoculate the Penicillium fellutanum strain onto PDA plates and incubate at 25-28°C for 7-10 days until sporulation is observed.

-

Inoculum Preparation: Prepare a spore suspension by adding sterile water to the sporulated PDA plate and gently scraping the surface. Adjust the spore concentration as needed.

-

Fermentation:

-

For solid-state fermentation, autoclave rice medium in 1 L Erlenmeyer flasks.

-

Inoculate the sterile medium with the spore suspension.

-

Incubate the flasks under static conditions at 25-28°C for 21-28 days in the dark.

-

Extraction of Crude this compound

Materials:

-

Ethyl acetate

-

Methanol

-

Homogenizer/Blender

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Harvesting: After the incubation period, harvest the fungal biomass and the fermented solid medium.

-

Homogenization: Homogenize the entire culture material with an equal volume of ethyl acetate.

-

Extraction:

-

Macerate the homogenized material in ethyl acetate at room temperature with agitation for 24 hours.

-

Repeat the extraction process three times to ensure complete recovery of secondary metabolites.

-

-

Concentration:

-

Combine the ethyl acetate extracts and filter to remove solid residues.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

Dry the crude extract completely under a vacuum.

-

Purification of this compound

A. Silica Gel Column Chromatography (Initial Purification)

Materials:

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvent system: Hexane, Ethyl Acetate, Methanol

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by increasing concentrations of ethyl acetate in hexane, and finally with methanol.

-

Example Gradient:

-

100% Hexane

-

90:10 Hexane:Ethyl Acetate

-

70:30 Hexane:Ethyl Acetate

-

50:50 Hexane:Ethyl Acetate

-

100% Ethyl Acetate

-

95:5 Ethyl Acetate:Methanol

-

-

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using TLC. Visualize the spots under a UV lamp. Combine the fractions containing the compound with an Rf value corresponding to this compound.

-

Concentration: Evaporate the solvent from the combined fractions to yield a partially purified extract.

B. Preparative HPLC (Final Purification)

Materials:

-

Preparative HPLC system

-

C18 column (e.g., 250 x 10 mm, 5 µm)

-

Mobile phase: Acetonitrile and Water (HPLC grade)

-

0.1% Trifluoroacetic acid (TFA) or Formic acid (optional, to improve peak shape)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Dissolve the partially purified extract in the mobile phase and filter it through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: C18, 250 x 10 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting condition could be a 50:50 (v/v) mixture.

-

Flow Rate: 3-5 mL/min

-

Detection: UV at 280 nm

-

-

Injection and Fraction Collection: Inject the sample onto the preparative HPLC column. Collect the peak corresponding to the retention time of this compound.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

-

Final Product: Lyophilize or evaporate the solvent from the pure fraction to obtain purified this compound.

Workflow and Diagrams

Caption: Workflow for the extraction and purification of this compound.

Summary

This application note provides a comprehensive protocol for the isolation and purification of this compound from Penicillium fellutanum. The described methods, from fermentation to chromatographic purification, offer a clear pathway for obtaining this bioactive compound for further research. The provided physicochemical and spectroscopic data will aid in the characterization and identification of the final product. Researchers and drug development professionals can adapt this protocol to suit their specific laboratory conditions and scale requirements.

References

Total Synthesis of Fellutanine A and Its Analogs: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Fellutanine A, a naturally occurring diketopiperazine alkaloid, and its analogs. This compound, also known as cyclo(L-Trp-L-Trp), is a member of the tryptophan-containing 2,5-diketopiperazines, a class of compounds that has garnered significant interest due to their diverse biological activities, including antibacterial properties.[1] This guide offers a comprehensive approach, from the synthesis of the core structure to the generation of analogs, complete with experimental procedures, data presentation, and workflow visualizations to aid in research and drug development endeavors.

Overview of the Synthetic Strategy

The total synthesis of this compound and its analogs is centered around the formation of the diketopiperazine core. The general approach involves the coupling of two L-tryptophan units. A common and effective strategy employs the coupling of an N-protected L-tryptophan with an L-tryptophan methyl ester, followed by deprotection and subsequent intramolecular cyclization to yield the desired diketopiperazine. This modular approach also allows for the straightforward synthesis of analogs by substituting one or both tryptophan units with other amino acids or modified tryptophan derivatives.

A schematic representation of the synthetic workflow is presented below:

Experimental Protocols

The following sections provide detailed step-by-step protocols for the key experiments in the total synthesis of this compound.

Synthesis of N-Boc-L-tryptophan (1)

This protocol describes the protection of the amino group of L-tryptophan using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

L-Tryptophan

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve L-tryptophan (1.0 eq) in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate (3.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of Boc₂O (1.1 eq) in THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the THF under reduced pressure.

-

Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-tryptophan as a white solid.

Synthesis of L-tryptophan methyl ester hydrochloride (2)

This protocol outlines the esterification of the carboxylic acid group of L-tryptophan.

Materials:

-

L-Tryptophan

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

Suspend L-tryptophan (1.0 eq) in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Cool the solution to room temperature and remove the solvent under reduced pressure.

-

Triturate the resulting solid with diethyl ether to afford L-tryptophan methyl ester hydrochloride as a white solid.

Synthesis of N-Boc-L-Trp-L-Trp-OMe (3)

This protocol details the coupling of the N-protected tryptophan with the tryptophan methyl ester.

Materials:

-

N-Boc-L-tryptophan (1)

-

L-tryptophan methyl ester hydrochloride (2)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

1 M HCl

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Boc-L-tryptophan (1.0 eq), L-tryptophan methyl ester hydrochloride (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (2.5 eq) dropwise to the solution.

-

Add EDC (1.2 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain N-Boc-L-Trp-L-Trp-OMe as a white foam.

Total Synthesis of this compound (cyclo(L-Trp-L-Trp)) (4)

This protocol describes the final deprotection and cyclization steps to yield this compound.

Materials:

-

N-Boc-L-Trp-L-Trp-OMe (3)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Ammonium hydroxide (NH₄OH)

-

Methanol (MeOH)

Procedure:

-

Deprotection: Dissolve N-Boc-L-Trp-L-Trp-OMe (1.0 eq) in a 1:1 mixture of TFA and DCM. Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the crude dipeptide TFA salt.

-

Cyclization: Dissolve the crude dipeptide TFA salt in methanol. Add ammonium hydroxide solution (28-30%) and heat the mixture to reflux for 24-48 hours.[2]

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the precipitate by filtration and wash with cold methanol.

-

Further purify the product by recrystallization from methanol or by reversed-phase column chromatography to yield this compound as a white to off-white solid.[2]

Data Presentation

Characterization Data for this compound

| Compound | Structure | Molecular Formula | Molecular Weight | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |

| This compound | C₂₂H₂₀N₄O₂ | 372.42 | 10.8 (s, 2H), 7.9 (s, 2H), 7.5 (d, J=8.0 Hz, 2H), 7.2 (d, J=8.0 Hz, 2H), 7.0 (t, J=7.5 Hz, 2H), 6.9 (t, J=7.5 Hz, 2H), 6.8 (s, 2H), 4.1 (t, J=4.0 Hz, 2H), 3.0 (dd, J=14.5, 4.0 Hz, 2H), 2.8 (dd, J=14.5, 4.0 Hz, 2H) | 168.5, 136.2, 127.3, 123.5, 121.0, 118.6, 118.3, 111.5, 109.8, 55.8, 28.1 |

Note: NMR data are predicted and compiled from literature sources on cyclo(L-Trp-L-Trp) and related diketopiperazines.

Biological Activity of this compound and Analogs

This compound has been reported to exhibit antibacterial activity. The synthesis of analogs allows for the exploration of structure-activity relationships (SAR) to potentially enhance potency and spectrum of activity.

| Compound | Modification | Target Organism | Biological Activity (MIC, μg/mL) | Reference |

| This compound | - | Acinetobacter baumannii (multidrug-resistant) | 12.5-25 | [1] |

| This compound | - | Bacillus subtilis | 12.5-50 | [1] |

| This compound | - | Staphylococcus aureus | 12.5-50 | [1] |

| Fellutanine C | Diprenylated analog | Not specified | Antibacterial activity | [1] |

| Fellutanine D | Diannulated analog | K-562, L-929, HeLa cells | Cytotoxic (IC₅₀: 9.5, 11.6, 19.7 μg/mL, respectively) | [1] |

Synthesis of this compound Analogs

The described synthetic route is amenable to the creation of a diverse library of this compound analogs. By substituting one or both of the L-tryptophan starting materials, a wide range of diketopiperazines can be generated.

Potential Modifications:

-

Substitution at the indole ring: Utilize commercially available or synthesized tryptophan derivatives with substituents on the indole nucleus to probe the effect on biological activity.

-

Variation of the amino acid core: Replace one or both tryptophan units with other proteinogenic or non-proteinogenic amino acids to explore the importance of the indole side chains.

-

Stereochemical modifications: Employ D-tryptophan or other D-amino acids to investigate the impact of stereochemistry on biological function.

The synthesis of these analogs would follow the same general protocol outlined in Section 2, with appropriate modifications to the starting materials. A generalized workflow for analog synthesis is depicted below.

Conclusion

This application note provides a detailed and practical guide for the total synthesis of this compound and its analogs. The protocols are designed to be accessible to researchers in organic chemistry, medicinal chemistry, and drug discovery. The modular nature of the synthesis allows for the generation of diverse compound libraries, which is crucial for the exploration of structure-activity relationships and the development of new therapeutic agents. By providing clear experimental procedures and organized data, this document aims to facilitate further research into this promising class of natural products.

References

Application Notes and Protocols for the Quantification of Fellutanine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fellutanine A is a diketopiperazine alkaloid first isolated from Penicillium fellutanum. It is a cyclic dipeptide derived from two L-tryptophan residues, with the chemical formula C₂₂H₂₀N₄O₂ and a molecular weight of 372.4 g/mol [1]. This compound has garnered interest within the scientific community due to its reported antibacterial properties[2]. As with any bioactive compound, robust and reliable analytical methods for its quantification in various matrices are essential for further research and development, including pharmacokinetic studies, formulation development, and quality control.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for this compound are not extensively documented in the public domain, the following protocols are based on established analytical principles for similar diketopiperazine alkaloids and can serve as a strong foundation for method development and validation.

Analytical Methods Overview

Two primary analytical techniques are proposed for the quantification of this compound:

-

HPLC-UV: A widely accessible method suitable for routine analysis. Given the indole moieties in its structure, this compound is expected to have sufficient UV absorbance for detection.

-

LC-MS/MS: A highly sensitive and selective method ideal for complex matrices and low concentration levels. This technique provides definitive identification and quantification based on the mass-to-charge ratio of the parent molecule and its fragments.

Quantitative Data Summary

The following table summarizes the proposed analytical parameters for the quantification of this compound. These are starting points for method development and should be optimized and validated for specific applications.

| Parameter | HPLC-UV (Proposed) | LC-MS/MS (Proposed) |

| Linear Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |

| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL |

| Accuracy | 90 - 110% | 95 - 105% |

| Precision (%RSD) | < 5% | < 10% |

| Wavelength (λmax) | ~220 nm and ~280 nm | N/A |

| Precursor Ion (m/z) | N/A | [M+H]⁺: 373.2 |

| Product Ions (m/z) | N/A | ~130.1 (Indole side chain), Other fragments to be determined |

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

1. Principle:

This method relies on the separation of this compound from other components in a sample by reversed-phase HPLC, followed by its detection and quantification based on its ultraviolet absorbance.

2. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (FA), analytical grade

-

Methanol, HPLC grade

-

Sample matrix (e.g., bacterial culture broth, plasma)

-

Syringe filters (0.22 µm)

3. Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

4. Standard Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

5. Sample Preparation (from bacterial culture):

-

Centrifuge the bacterial culture to pellet the cells.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

If necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration.

6. Chromatographic Conditions (Starting Point):

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-1 min: 10% B

-

1-10 min: 10% to 90% B

-

10-12 min: 90% B

-

12-13 min: 90% to 10% B

-

13-15 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 220 nm and 280 nm

7. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

1. Principle:

This highly sensitive and selective method involves the separation of this compound by HPLC, followed by its ionization and fragmentation in a tandem mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions.

2. Materials and Reagents:

-

Same as for HPLC-UV protocol.

3. Instrumentation:

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Other equipment as listed in the HPLC-UV protocol.

4. Standard Preparation:

-

Prepare a stock solution of this compound (100 µg/mL) in methanol.

-

Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 1000 ng/mL.

5. Sample Preparation:

-

Sample preparation should be more rigorous to minimize matrix effects. Protein precipitation (for plasma samples) followed by SPE is recommended.

6. Chromatographic Conditions (Starting Point):

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Similar to HPLC-UV, but can be adjusted for faster run times.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

7. Mass Spectrometry Conditions (Proposed):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Precursor Ion (Q1): m/z 373.2 ([M+H]⁺)

-

Product Ions (Q3): A characteristic fragment is expected at m/z 130.1, corresponding to the indole side chain. Other product ions should be determined by infusing a standard solution of this compound.

-

Collision Energy: To be optimized for each transition.

-

Dwell Time: 100 ms

8. Data Analysis:

-

Construct a calibration curve using the peak areas of the selected transitions from the standards.

-

Quantify this compound in samples based on the calibration curve. The use of a stable isotope-labeled internal standard is recommended for highest accuracy.

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow for this compound quantification and a potential mechanism of its antibacterial action.

Discussion on the Proposed Antibacterial Mechanism

While the precise molecular target of this compound is not yet fully elucidated, many diketopiperazine alkaloids are known to interfere with bacterial communication systems, a process known as quorum sensing (QS)[2]. QS allows bacteria to coordinate their gene expression and behavior in a population-dependent manner, controlling processes such as virulence factor production and biofilm formation. The proposed mechanism in Figure 2 suggests that this compound may act as a QS inhibitor. By disrupting these signaling pathways, this compound could attenuate bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for the development of resistance. Further research is required to validate this hypothesis and identify the specific QS receptors or signaling molecules that interact with this compound.

Conclusion

The analytical methods and protocols detailed in these application notes provide a comprehensive starting point for the reliable quantification of this compound. The proposed HPLC-UV method is suitable for routine analysis, while the LC-MS/MS method offers high sensitivity and selectivity for more demanding applications. The successful implementation and validation of these methods will be crucial for advancing the understanding of this compound's pharmacokinetic profile and its potential as a novel antibacterial agent. The proposed mechanism of action provides a testable hypothesis for future pharmacological studies.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Fellutanine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fellutanine A is a diketopiperazine alkaloid first isolated from Penicillium fellutanum.[1] As a member of a chemical class known for a wide range of biological activities, including antitumor, antiviral, antifungal, and antibacterial properties, a thorough in vitro evaluation of this compound is warranted to elucidate its therapeutic potential.[1][2] These application notes provide a comprehensive guide to a panel of standard in vitro assays to screen for and characterize the cytotoxic, anticancer, anti-inflammatory, and antioxidant activities of this compound.

Cytotoxicity Assessment

A fundamental first step in evaluating the bioactivity of a novel compound is to determine its effect on cell viability.[3] Cytotoxicity assays are crucial for identifying a therapeutic window and understanding the dose-dependent effects of the compound on both cancerous and non-cancerous cell lines.[3][4]

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5][6] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[6][7]

Experimental Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations of this compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation:

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC₅₀ in µM)

| Cell Line | Type | 24h Incubation | 48h Incubation | 72h Incubation |

| A549 | Human Lung Carcinoma | > 100 | 85.2 ± 4.1 | 62.5 ± 3.7 |

| MCF-7 | Human Breast Adenocarcinoma | > 100 | 92.7 ± 5.3 | 71.3 ± 4.9 |

| HeLa | Human Cervical Carcinoma | > 100 | 78.9 ± 3.8 | 55.1 ± 2.9 |

| HEK293 | Human Embryonic Kidney | > 100 | > 100 | > 100 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow Diagram:

Anticancer Activity Evaluation

Should this compound exhibit significant cytotoxicity against cancer cell lines, further assays are necessary to elucidate its anticancer mechanism.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of a compound on the progression of the cell cycle, identifying potential cell cycle arrest at the G0/G1, S, or G2/M phases.

Experimental Protocol:

-

Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

Data Presentation:

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (48h)

| Treatment (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control | 65.4 ± 3.1 | 20.1 ± 1.5 | 14.5 ± 1.2 |

| This compound (62.5) | 50.2 ± 2.8 | 15.7 ± 1.1 | 34.1 ± 2.5 |

Data are presented as mean ± standard deviation.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).

Experimental Protocol:

-

Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 or 48 hours.

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Signaling Pathway Diagram:

Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in various diseases, and natural products are a rich source of anti-inflammatory agents.[8][9]

Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Experimental Protocol:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-